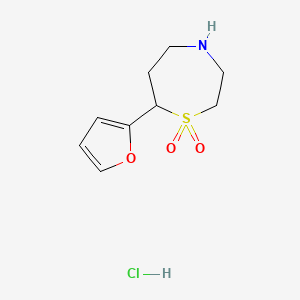

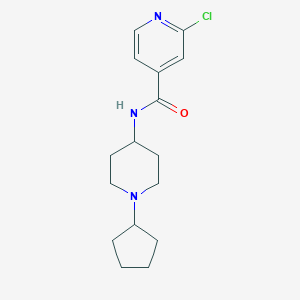

7-(Furan-2-yl)-1lambda6,4-thiazepane-1,1-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR1. These techniques can provide detailed information about the geometric and vibrational properties of the molecules.Chemical Reactions

Furan derivatives can undergo a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation3.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Furan derivatives are utilized in synthesizing a wide range of heterocyclic compounds due to their reactivity. Yin et al. (2008) developed a new approach to synthesize 3-methylthio-substituted furans and related derivatives, highlighting the versatility of furan compounds in chemical synthesis (Yin et al., 2008). Furthermore, Onitsuka et al. (2000) described an acid-catalyzed transformation of 1-aryl-2-pentene-1,4-diones into polyfunctionalized furans, indicating potential pathways for generating novel furan-containing compounds (Onitsuka et al., 2000).

Pharmacological Applications

Thiazepane and furan derivatives have been investigated for various pharmacological properties. Uwabagira and Sarojini (2019) explored the in vitro antibreast cancer and anti-inflammatory activities of a thiazolidine compound, demonstrating the therapeutic potential of such structures (Uwabagira & Sarojini, 2019). Similarly, Chandrappa et al. (2009) synthesized thiazolidinone derivatives with furan moieties and evaluated their cytotoxicity in human leukemia cells, indicating their potential as anticancer agents (Chandrappa et al., 2009).

Material Science Applications

Furan derivatives also find applications in material science, particularly in the development of organic electronic devices. Zhou et al. (2015) reported the enhancement of polymer solar cells' efficiency using a furan-flanked DPP copolymer, showcasing the utility of furan compounds in improving organic field-effect transistors' performance (Zhou et al., 2015).

Safety And Hazards

Like all chemicals, furan derivatives should be handled with care. They can pose various safety and health hazards depending on their specific structure and properties. For example, some furan derivatives may be harmful if inhaled, ingested, or come into contact with the skin5.

Zukünftige Richtungen

The study of furan derivatives is a vibrant field with many potential future directions. These compounds have a wide range of applications, and new synthetic methods and applications are continually being developed. For example, furan derivatives could be used to design and synthesize new drugs to treat various diseases4.

Please note that the information provided here is general and may not apply to “7-(Furan-2-yl)-1lambda6,4-thiazepane-1,1-dione hydrochloride”. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.

Eigenschaften

IUPAC Name |

7-(furan-2-yl)-1,4-thiazepane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.ClH/c11-14(12)7-5-10-4-3-9(14)8-2-1-6-13-8;/h1-2,6,9-10H,3-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDLODFTGBZANK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCS(=O)(=O)C1C2=CC=CO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Furan-2-yl)-1lambda6,4-thiazepane-1,1-dione hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

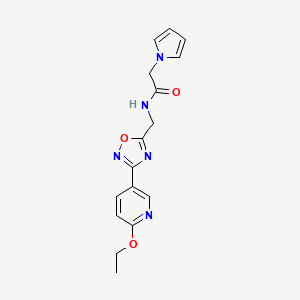

![N-Ethyl-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997385.png)

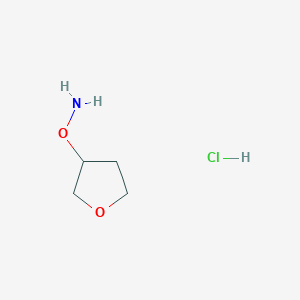

![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)

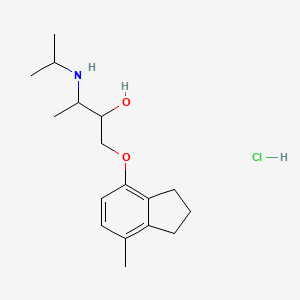

![3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2997388.png)

![N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2997390.png)

![5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997398.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)

![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)